molecular formula C23H18N2O3S2 B2458626 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 314244-94-5

2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2458626
CAS No.: 314244-94-5
M. Wt: 434.53
InChI Key: HUCAQPDFQPVQSL-UHFFFAOYSA-N
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Description

2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a sophisticated synthetic compound designed for research applications in medicinal chemistry. This molecule belongs to the class of thieno[2,3-d]pyrimidine derivatives, a scaffold recognized for its diverse biological activities and significance in drug discovery. The structure integrates a benzodioxole moiety, a feature present in various biologically active molecules, linked via a thioether bridge to the core tricyclic system. This specific architecture makes it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships. While specific biological data for this exact compound is not currently published in the available literature, its core structure is closely related to compounds investigated for their potential as enzyme inhibitors, particularly in oncology and infectious disease research. Thienopyrimidine-based structures have been explored as antibacterial agents, as seen in related patent literature, highlighting the therapeutic relevance of this chemical class. Researchers may find this compound particularly useful as a building block in synthetic organic chemistry or as a lead compound for developing novel pharmacological tools targeting specific kinases or other enzyme families. Its complex heterocyclic system presents multiple sites for further chemical modification, enabling extensive exploration of its properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

10-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c26-22-20-16-7-4-8-19(16)30-21(20)24-23(25(22)15-5-2-1-3-6-15)29-12-14-9-10-17-18(11-14)28-13-27-17/h1-3,5-6,9-11H,4,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAQPDFQPVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a unique combination of a benzo[d][1,3]dioxole moiety and a thieno[2,3-d]pyrimidine core. This structural arrangement is believed to contribute significantly to its biological properties.

Property Value
Molecular Formula C22H20N2O3S
Molecular Weight 396.47 g/mol
CAS Number Not available
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : It has been shown to affect the cell cycle progression in cancer cells, leading to growth inhibition and potential tumor regression.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this structure. For instance:

  • A derivative with similar structural features exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.54 µM to 4.52 µM) while showing minimal toxicity towards normal cells (IC50 > 150 µM) .

Table: Comparative Anticancer Activity

Compound Cell Line (IC50 µM) Standard Drug (Doxorubicin IC50 µM)
1,1'-(1,4-phenylene)bis(benzo[d][1,3]dioxol-5-yl)thioureaHepG2 (2.38)7.46
HCT116 (1.54)8.29
MCF7 (4.52)4.56

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Thioether Formation : The introduction of the thioether group is crucial for enhancing biological activity.
  • Cyclization and Functionalization : Final steps involve cyclization to form the thieno[2,3-d]pyrimidine structure and subsequent functionalization to achieve the desired biological profile.

Case Studies

Several studies have investigated the biological activity of compounds related to the target structure:

  • Anticancer Studies : Research has demonstrated that similar compounds exhibit strong antiproliferative effects against various cancer cell lines through mechanisms involving EGFR inhibition and apoptosis induction .
  • Antibacterial Activity : Some derivatives have shown promising antibacterial properties against pathogenic bacteria, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing this thienopyrimidine derivative?

Methodological Answer:
The synthesis of structurally related thienopyrimidine derivatives typically involves multi-step protocols:

  • Cyclocondensation : Begin with a cyclopenta-fused thiophene precursor, reacting it with a substituted phenyl isocyanate or thiourea to form the pyrimidine core. For example, cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffolds are synthesized via cyclization of 3-aminothiophene derivatives under acidic conditions .
  • Thioether Formation : Introduce the benzo[d][1,3]dioxol-5-ylmethylthio moiety via nucleophilic substitution. Use a mercapto intermediate (e.g., 2-mercapto-pyrimidine) reacted with a benzodioxolylmethyl halide in the presence of a base like NaH or K₂CO₃ in DMF .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) for isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between 3-phenyl and 4-oxo substituents). For example, the 4-oxo group in cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one appears as a carbonyl signal at ~170 ppm in ¹³C NMR .
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Use ESI+ mode with m/z accuracy <5 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Question: How should researchers design pharmacological studies to evaluate this compound's bioactivity?

Methodological Answer:
Adopt a split-split plot design to optimize variables:

  • Primary Plots : Test multiple doses (e.g., 1–100 µM) in cell-based assays (e.g., anticonvulsant activity in neuronal cell lines).
  • Subplots : Compare root structural analogs (e.g., varying benzodioxolyl substituents) to assess structure-activity relationships (SAR) .
  • Sub-Subplots : Replicate across time points (e.g., 24h, 48h exposure) to evaluate temporal effects. Include positive controls (e.g., valproic acid for anticonvulsant studies) and negative controls (vehicle-only) .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to resolve dose- and time-dependent effects. Ensure ≥4 replicates per condition .

Advanced Question: How can environmental fate studies be structured for this compound?

Methodological Answer:
Follow the INCHEMBIOL framework ( ):

Physicochemical Properties : Measure logP (octanol-water partitioning), solubility, and photostability. Use OECD Test Guideline 105 for hydrolysis studies.

Biotic/Abiotic Transformations : Incubate the compound in soil/water matrices under controlled conditions (pH, temperature). Monitor degradation via LC-MS/MS .

Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and chronic studies (algae growth inhibition). Apply probabilistic risk assessment models to estimate environmental exposure limits .

Advanced Question: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Systematic SAR Analysis : Vary substituents (e.g., benzodioxolyl vs. chlorophenyl groups) and correlate with bioactivity trends. For example, demonstrates that 2-mercapto derivatives exhibit enhanced anticonvulsant activity compared to thioether analogs .
  • Assay Standardization : Harmonize protocols (e.g., cell line selection, incubation time) to reduce variability. Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo rodent models) .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends. Address outliers via sensitivity analysis .

Advanced Question: What strategies are effective for elucidating the compound's mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins in brain homogenates .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling pathways (e.g., GABAergic or glutamatergic systems). Validate hits via siRNA knockdown .
  • Molecular Dynamics Simulations : Model interactions with putative targets (e.g., voltage-gated sodium channels) using software like GROMACS. Compare binding energies of analogs to refine SAR .

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